Cas no 220254-34-2 (2-(2S)-2-acetamido-3-methylbutanamidoacetic acid)

2-(2S)-2-acetamido-3-methylbutanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 220254-34-2

- EN300-33050590

- 2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid

- 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid

-

- インチ: 1S/C9H16N2O4/c1-5(2)8(11-6(3)12)9(15)10-4-7(13)14/h5,8H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1

- InChIKey: SSRFRJARMZZOGD-QMMMGPOBSA-N

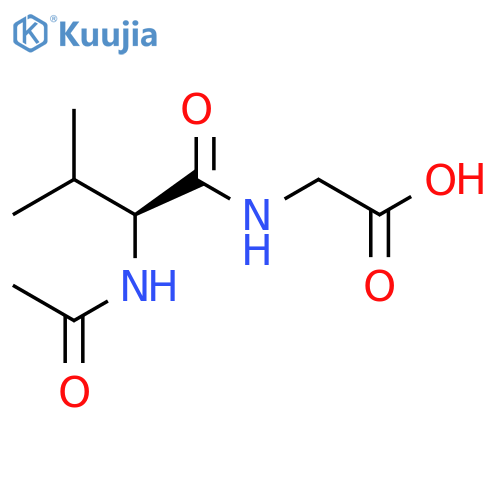

- ほほえんだ: O=C([C@H](C(C)C)NC(C)=O)NCC(=O)O

計算された属性

- せいみつぶんしりょう: 216.11100700g/mol

- どういたいしつりょう: 216.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

2-(2S)-2-acetamido-3-methylbutanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33050590-1.0g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 1.0g |

$671.0 | 2025-03-18 | |

| Enamine | EN300-33050590-0.5g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 0.5g |

$645.0 | 2025-03-18 | |

| Enamine | EN300-33050590-2.5g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 2.5g |

$1315.0 | 2025-03-18 | |

| Enamine | EN300-33050590-0.25g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 0.25g |

$617.0 | 2025-03-18 | |

| Enamine | EN300-33050590-5g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 5g |

$1945.0 | 2023-09-04 | ||

| Enamine | EN300-33050590-1g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 1g |

$671.0 | 2023-09-04 | ||

| Enamine | EN300-33050590-10.0g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 10.0g |

$2884.0 | 2025-03-18 | |

| Enamine | EN300-33050590-0.1g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 0.1g |

$591.0 | 2025-03-18 | |

| Enamine | EN300-33050590-10g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 10g |

$2884.0 | 2023-09-04 | ||

| Enamine | EN300-33050590-5.0g |

2-[(2S)-2-acetamido-3-methylbutanamido]acetic acid |

220254-34-2 | 95.0% | 5.0g |

$1945.0 | 2025-03-18 |

2-(2S)-2-acetamido-3-methylbutanamidoacetic acid 関連文献

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

2-(2S)-2-acetamido-3-methylbutanamidoacetic acidに関する追加情報

Recent Advances in the Study of 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid (CAS: 220254-34-2)

The compound 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid (CAS: 220254-34-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique peptide-like structure, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug delivery systems. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biomedical applications.

One of the key findings in recent research is the role of 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid as a potent inhibitor of specific proteases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively targets the active site of these enzymes, leading to a significant reduction in inflammatory markers in preclinical models. The study utilized X-ray crystallography to confirm the binding mode, providing a structural basis for further drug development.

In addition to its inhibitory properties, 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid has been investigated for its potential as a building block in peptide-based therapeutics. Researchers have developed novel synthetic routes to produce this compound with high enantiomeric purity, as reported in a recent issue of Organic & Biomolecular Chemistry. The optimized synthesis not only improves yield but also reduces the environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.

Another area of interest is the application of this compound in targeted drug delivery systems. A 2024 study highlighted its ability to conjugate with nanoparticles, enhancing the bioavailability and specificity of anticancer drugs. The research, published in ACS Nano, showcased how the compound's structural features facilitate stable conjugation while maintaining the therapeutic efficacy of the payload. This innovation opens new avenues for precision medicine, particularly in oncology.

Despite these advancements, challenges remain in the clinical translation of 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid. Pharmacokinetic studies indicate that further modifications may be required to improve its metabolic stability and reduce off-target effects. Ongoing research aims to address these limitations through rational design and advanced formulation strategies.

In conclusion, 2-(2S)-2-acetamido-3-methylbutanamidoacetic acid (CAS: 220254-34-2) represents a versatile and promising candidate in the realm of chemical biology and drug development. Its dual role as an enzyme inhibitor and a peptide scaffold underscores its potential across multiple therapeutic areas. Future studies will likely focus on refining its properties and expanding its applications, paving the way for novel treatments in inflammation, cancer, and beyond.

220254-34-2 (2-(2S)-2-acetamido-3-methylbutanamidoacetic acid) 関連製品

- 33703-08-1(Diisononyl Adipate (mixture of isomers))

- 1393573-87-9(4-Chloro-6-(chloromethyl)pyridin-3-OL)

- 2229592-48-5(1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol)

- 2549022-37-7(N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide)

- 31603-03-9(1-(1H-Tetrazol-5-yl)propan-1-amine)

- 1701883-24-0(3-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-4-carboxylic acid)

- 2172035-57-1(2-5-cyclopentyl-1-(3-methoxypropyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1803673-82-6(5-Amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxamide)

- 1182871-78-8(2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid)

- 1072944-35-4(N-Cyclopropyl 4-bromo-3-methoxybenzamide)